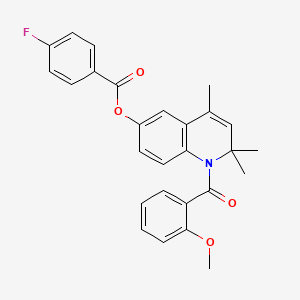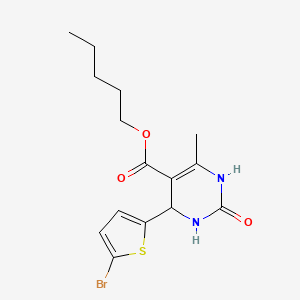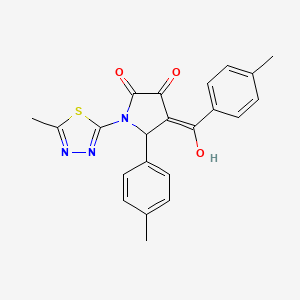
1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate is a complex organic compound that features a quinoline core structure substituted with methoxybenzoyl and fluorobenzoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via Friedel-Crafts acylation using methoxybenzoyl chloride and an aluminum chloride catalyst.
Attachment of the Fluorobenzoate Group: The final step involves esterification with 4-fluorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The methoxybenzoyl and fluorobenzoate groups can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The quinoline core may also play a role in binding to DNA or proteins, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate
- 1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-chlorobenzoate
Uniqueness
1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate is unique due to the presence of the fluorine atom in the benzoate group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound potentially more effective in its applications compared to its non-fluorinated analogs.
Eigenschaften
Molekularformel |
C27H24FNO4 |
|---|---|
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
[1-(2-methoxybenzoyl)-2,2,4-trimethylquinolin-6-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C27H24FNO4/c1-17-16-27(2,3)29(25(30)21-7-5-6-8-24(21)32-4)23-14-13-20(15-22(17)23)33-26(31)18-9-11-19(28)12-10-18/h5-16H,1-4H3 |
InChI-Schlüssel |
QKISYOFSZKIJKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4OC)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11635517.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635524.png)
![6-Amino-4-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11635528.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N,N~2~-bis(4-methylphenyl)glycinamide](/img/structure/B11635532.png)
![3-(4-Butoxy-benzylsulfanyl)-5-ethyl-4H-[1,2,4]triazole](/img/structure/B11635534.png)
![4-chloro-N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B11635542.png)

![4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635561.png)

![Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11635564.png)
![(6Z)-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635569.png)
![5,5-Dimethyl-3-[(3-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B11635577.png)
![7-[(4-ethenylbenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11635587.png)
